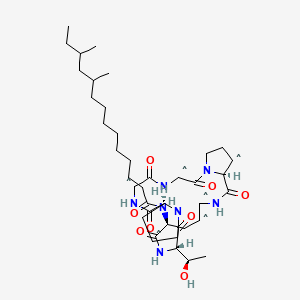

CID 71433657

Description

CID 71433657 is a chemical compound registered in PubChem, a publicly accessible database for chemical structures and biological activities. For instance, CID entries often include chromatographic data (e.g., retention times) and mass spectral fingerprints (e.g., fragmentation pathways), which are critical for compound identification in untargeted metabolomics or environmental exposomics studies .

Properties

Molecular Formula |

C39H61N7O8 |

|---|---|

Molecular Weight |

755.9 g/mol |

InChI |

InChI=1S/C39H61N7O8/c1-5-26(2)23-27(3)15-10-8-6-7-9-11-19-32(48)43-29-16-12-20-40-37(52)30-17-13-21-45(30)34(50)25-41-33(49)24-42-38(53)31-18-14-22-46(31)39(54)35(28(4)47)44-36(29)51/h12,14,17,20,24-31,35,47H,5-11,13,15-16,18-19,21-23H2,1-4H3,(H,40,52)(H,41,49)(H,42,53)(H,43,48)(H,44,51)/t26?,27?,28-,29+,30+,31+,35+/m1/s1 |

InChI Key |

RQTRJXDLZXZUIA-ITUYXABCSA-N |

Isomeric SMILES |

CCC(C)CC(C)CCCCCCCCC(=O)N[C@H]1C[CH][CH]NC(=O)[C@@H]2[CH]CCN2C(=O)[CH]NC(=O)[CH]NC(=O)[C@@H]3C[CH]CN3C(=O)[C@@H](NC1=O)[C@@H](C)O |

Canonical SMILES |

CCC(C)CC(C)CCCCCCCCC(=O)NC1C[CH][CH]NC(=O)C2[CH]CCN2C(=O)[CH]NC(=O)[CH]NC(=O)C3C[CH]CN3C(=O)C(NC1=O)C(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Pneumocandin B0 is primarily produced through fermentation processes involving the fungus Glarea lozoyensis. The production can be enhanced by optimizing fermentation conditions, such as adjusting the osmotic pressure and using specific carbon sources like mannitol . Additionally, the fermentation level of pneumocandin B0 can be significantly improved by adding lactic acid, mannitol, or gamma-aminobutyric acid during the fermentation process .

Industrial Production Methods: Industrial production of pneumocandin B0 involves extensive mutation and medium optimization to achieve high yields. For example, low-temperature adaptive laboratory evolution has been used to improve the production capacity of Glarea lozoyensis by enhancing its membrane permeability . This method has resulted in a 32% increase in pneumocandin B0 production compared to the starting strain .

Chemical Reactions Analysis

Types of Reactions: Pneumocandin B0 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its antifungal properties or to synthesize derivatives like caspofungin.

Common Reagents and Conditions: Common reagents used in the reactions involving pneumocandin B0 include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product.

Major Products Formed: The major product formed from the reactions involving pneumocandin B0 is caspofungin, a semisynthetic echinocandin antifungal drug. Caspofungin is synthesized by modifying the side chains and residues of pneumocandin B0 to enhance its antifungal activity .

Scientific Research Applications

Pneumocandin B0 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a starting material for the synthesis of various antifungal agents. In biology, it serves as a tool for studying fungal cell wall synthesis and the mechanisms of antifungal resistance. In medicine, pneumocandin B0 and its derivatives, such as caspofungin, are used to treat fungal infections, especially those caused by Candida species . In industry, the compound is produced on a large scale through optimized fermentation processes to meet the demand for antifungal drugs .

Mechanism of Action

Pneumocandin B0 exerts its antifungal effects by inhibiting the synthesis of β-(1→3)-D-glucan, an essential component of the fungal cell wall . This inhibition disrupts the integrity of the cell wall, leading to osmotic instability and ultimately causing fungal cell lysis . The molecular target of pneumocandin B0 is the β-(1→3)-D-glucan synthase enzyme complex, which is absent in mammalian cells, making the compound highly selective for fungi .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 71433657, a comparative analysis with structurally or functionally analogous compounds is essential. Below is a data-driven comparison based on the methodologies and datasets described in the evidence:

Table 1: Key Properties of this compound and Analogous Compounds

Key Research Findings

Structural Differentiation: this compound can be distinguished from analogs like CID 72863 using tandem MS techniques. For example, source-induced CID fragmentation patterns (e.g., diagnostic ions) enable differentiation of isomeric compounds, as demonstrated in ginsenoside analysis .

Functional Contrasts: Unlike photocleavable CIDs (e.g., pRap derivatives), which enable spatiotemporal control of protein interactions , this compound’s biological role remains uncharacterized. This highlights a gap in functional annotation for many PubChem entries.

Q & A

How to formulate a precise research question for studying CID 71433657?

A well-structured research question should adhere to the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Timeframe) to ensure specificity and measurability . For example: "How does the molecular stability of this compound (intervention) compare to structurally analogous compounds (comparison) under varying pH conditions (outcome) over 24-hour incubation (timeframe)?" Ensure the question is feasible, original, and addresses gaps in existing literature by testing it against criteria like scope, significance, and ethical alignment .

Q. What methodologies are recommended for characterizing this compound?

Experimental design should prioritize reproducibility:

- Material Preparation : Use standardized protocols for synthesis/purification, with detailed documentation of reagents, equipment, and conditions (e.g., temperature, solvent ratios) .

- Analytical Techniques : Combine spectroscopic (NMR, IR) and chromatographic (HPLC, GC-MS) methods for structural validation .

- Controls : Include positive/negative controls to validate assay specificity .

Q. How to conduct an effective literature review for this compound research?

Follow a systematic approach:

- Primary Sources : Use databases like PubMed and SciFinder to identify peer-reviewed studies on this compound’s physicochemical properties or biological activity .

- Secondary Data : Compile reviews or meta-analyses to contextualize findings within broader trends (e.g., structure-activity relationships) .

- Gap Analysis : Identify understudied areas (e.g., metabolic pathways or environmental stability) using tools like VOSviewer for bibliometric mapping .

Advanced Research Questions

Q. How to address contradictory data in studies involving this compound?

Apply contradiction analysis to distinguish principal vs. secondary factors influencing results :

- Replicate Experiments : Confirm results under identical conditions to rule out procedural variability .

- Variable Isolation : Systematically test parameters (e.g., temperature, catalyst concentration) to identify confounding factors .

- Comparative Modeling : Use computational tools (DFT, MD simulations) to predict discrepancies between experimental and theoretical data .

Q. How to optimize reaction conditions for synthesizing this compound?

Employ multivariate optimization strategies:

- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., solvent polarity, reaction time) .

- Response Surface Methodology (RSM) : Model yield/purity as a function of input parameters to identify optimal conditions .

- Iterative Refinement : Adjust parameters based on real-time analytics (e.g., in-situ FTIR monitoring) .

Q. How to integrate cross-disciplinary data when studying this compound?

- Interdisciplinary Frameworks : Combine chemical data with biological/toxicological endpoints using systems biology approaches (e.g., network pharmacology) .

- Data Validation : Cross-reference results with orthogonal methods (e.g., corroborate cytotoxicity assays with transcriptomic profiling) .

- Meta-Analysis : Synthesize findings from disparate fields (e.g., environmental chemistry and pharmacology) to identify emergent properties .

Methodological Best Practices

Q. How to ensure reproducibility in experiments with this compound?

- Detailed Protocols : Document all steps, including minor deviations, in the "Materials and Methods" section .

- Supplementary Data : Provide raw datasets, instrument calibration logs, and spectra in supporting information .

- Peer Review : Pre-publish protocols on platforms like Protocols.io for community feedback .

Q. How to design multi-variable experiments for this compound?

- Factorial Design : Test combinations of variables (e.g., concentration, pH, temperature) to assess synergistic/antagonistic effects .

- Statistical Validation : Use ANOVA or regression analysis to quantify variable contributions .

- Robustness Testing : Introduce deliberate perturbations (e.g., ±5% reagent error) to evaluate method resilience .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.